3,6-Dimethyl-fluorene-d5
Description
3,6-Dimethyl-fluorene-d5 is a deuterated derivative of fluorene, where five hydrogen atoms are replaced with deuterium (²H or D). This isotopic labeling enhances its utility in analytical chemistry, particularly as an internal standard in mass spectrometry or nuclear magnetic resonance (NMR) studies. The methyl groups at positions 3 and 6 of the fluorene backbone contribute to its steric and electronic properties, distinguishing it from simpler fluorene analogs.
Properties
Molecular Formula |
C₁₅H₉D₅ |
|---|---|
Molecular Weight |
199.3 |
Synonyms |
3,6-Dimethyl-9H-fluorene-d5; NSC 407702-d5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3,6-Dimethyl-fluorene-d5 with structurally or functionally related compounds, primarily drawn from :
Structural Analogues
Functional and Isotopic Differences
- Deuterium Labeling: Unlike non-deuterated analogs (e.g., 9-fluorenone, fluoranthene), this compound exhibits isotopic stability, reducing interference in quantitative analyses.
- Polarity: Compounds like 9-fluorenol-1-carboxylic acid (Compound 17) are more hydrophilic due to -OH and -COOH groups, whereas this compound is likely more lipophilic, favoring organic solvent compatibility .
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